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molecular formula C8H7BrClNO3 B8793202 2-(2-Bromo-ethoxy)-1-chloro-4-nitrobenzene CAS No. 3062-53-1

2-(2-Bromo-ethoxy)-1-chloro-4-nitrobenzene

Cat. No. B8793202
M. Wt: 280.50 g/mol
InChI Key: LGPJVUMRHGXFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265122B2

Procedure details

To a solution of 2-chloro-5-nitro-phenol (13, 0.87 g, 5 mmol) in acetone (10 mL) were sequentially added 1,2-dibromoethane (14, 0.85 ml, 10 mmol) and K2CO3 (1.45 g, 10.5 mmol). The mixture was heated under reflux over night. To work up, the solids were filtered and the filtrate was concentrated. The residue was purified by chromatography (silica gel) eluting with hexanes first, then EtOAc to yield 15 (600 mg).
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[Br:12][CH2:13][CH2:14]Br.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:12][CH2:13][CH2:14][O:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over night
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel)
WASH
Type
WASH
Details
eluting with hexanes first

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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